molecular formula C17H14N2O3S2 B11661117 (5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11661117
M. Wt: 358.4 g/mol
InChI Key: IXSCPKYVULGTPG-NTEUORMPSA-N
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Description

(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylthiophenyl group, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde, 5-methylthiophene-2-carbaldehyde, and thiourea. The key steps in the synthesis may involve:

    Condensation Reactions: Combining the aldehyde groups with thiourea under acidic or basic conditions to form intermediate compounds.

    Cyclization: Formation of the diazinane ring through intramolecular cyclization reactions.

    Sulfur Incorporation: Introduction of sulfur atoms into the molecule using reagents such as elemental sulfur or sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and prevent decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-thioxo-1,3-diazinane-4,6-dione
  • (5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-oxo-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of (5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful in specialized applications.

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H14N2O3S2/c1-10-6-7-13(24-10)9-14-15(20)18-17(23)19(16(14)21)11-4-3-5-12(8-11)22-2/h3-9H,1-2H3,(H,18,20,23)/b14-9+

InChI Key

IXSCPKYVULGTPG-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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